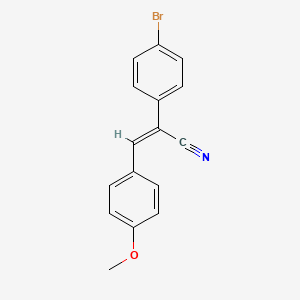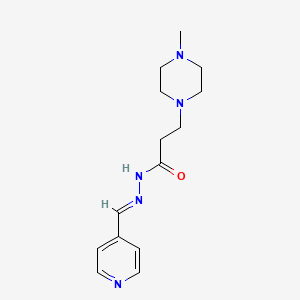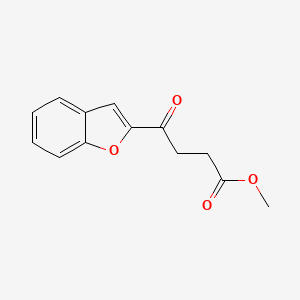
N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives involves optimized synthesis methods that incorporate different moieties such as N-cyclohexyl, N-benzyl, and N-(sec-butyl). These methods have been developed to obtain sulfonamides with specific characteristics, and single crystals of these derivatives can be grown by slow evaporation of solvent at room temperature (Camí et al., 2006).
Molecular Structure Analysis
The molecular structure of these sulfonamides, including the N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide, is characterized by a distorted tetrahedral arrangement around the sulfur atom. The structural data suggest no significant modifications in the 1,3,4-thiadiazole ring structure upon the introduction of different groups (Camí et al., 2006).
Chemical Reactions and Properties
N-(tert-Butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives have been utilized as intermediates in various chemical reactions. For instance, these compounds have been used as catalysts for the synthesis of different derivatives by one-pot multi-component reactions in water, showcasing their versatility and efficiency (Khazaei et al., 2015).
Physical Properties Analysis
The physical properties of these sulfonamides, such as melting points and thermal degradation temperatures, have been thoroughly analyzed. Thermal analysis shows that the compounds degrade completely at temperatures higher than their melting points, indicating their thermal stability up to a certain point (Camí et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are significant for understanding the applications and behavior of these sulfonamides. For example, the sulfonamide group in these compounds can engage in hydrogen bonding, affecting their solubility, crystallinity, and interaction with biological molecules (Yan et al., 2007).
Aplicaciones Científicas De Investigación
1. Precursor in Chemical Synthesis
N-(tert-butyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide derivatives serve as precursors in chemical synthesis. For instance, the synthesis of 1,3,4-thiadiazolesulfonamides involves compounds related to sulfonamides, indicating their utility in developing novel chemical entities (Pedregosa et al., 1996).
2. Role in Drug Synthesis
These compounds are significant in synthesizing bioactive compounds. For example, N-benzyl-5-[N-benzyl-N-(tertbutyloxycarbonyl)amino]-N-(tert-butyloxycarbonyl)-1,3,4thiadiazol-2-sulfonamide is an example of synthesized sulfonamide derivatives with potential biological activities (Xiaowei Yan et al., 2007).
3. Catalyst in Chemical Reactions
Compounds like N-bromo sulfonamide are used as catalysts in chemical reactions. They facilitate reactions like the synthesis of bis(pyrazol-5-ols) via pseudo five-component condensation reactions (Khazaei et al., 2014).
4. Development of Antimicrobial Agents
Derivatives of these compounds have been studied for their potential as antimicrobial and antiproliferative agents, indicating their relevance in medical research (Shimaa M. Abd El-Gilil, 2019).
5. Investigation in Pharmaceutical Sciences
In pharmaceutical research, derivatives like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide are used in binding studies, such as determining the binding of compounds to bovine serum albumin, essential for understanding drug-protein interactions (H. Jun et al., 1971).
6. Application in Environmental Science
In environmental sciences, these compounds are studied for their degradation pathways. For instance, understanding the microbial degradation of sulfonamides helps assess environmental persistence and resistance propagation (Ricken et al., 2013).
7. Use in Bioorganic Chemistry
The use of sulfonamide derivatives in the synthesis of compounds like celecoxib highlights their role in bioorganic chemistry and drug design (T. Penning et al., 1997).
Propiedades
IUPAC Name |
N-tert-butyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-7-5-6-8-9(13-17-12-8)10(7)18(15,16)14-11(2,3)4/h5-6,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMSUVGCOWIWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)



![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)
![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)